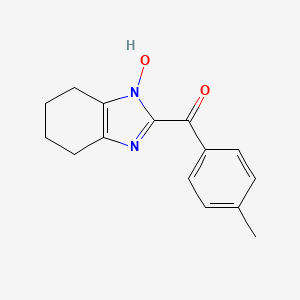
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-hydroxy-4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)(4-methylphenyl)methanone, commonly known as HBM, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
HBM has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. HBM has been shown to have significant anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of conditions such as Alzheimer's disease, Parkinson's disease, and cancer.
Wirkmechanismus
The mechanism of action of HBM is not fully understood, but it is believed to work by inhibiting the production of cytokines and other inflammatory mediators. This, in turn, reduces inflammation and oxidative stress in the body, leading to improved health outcomes.
Biochemical and Physiological Effects:
HBM has been shown to have a range of biochemical and physiological effects, including reducing inflammation, promoting antioxidant activity, and improving cognitive function. It has also been shown to have potential applications in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using HBM in lab experiments is its potential to produce significant results in a relatively short period of time. However, there are also some limitations to using HBM, including the need for specialized equipment and expertise in organic chemistry.
Zukünftige Richtungen
There are numerous future directions for research on HBM, including exploring its potential applications in the treatment of various diseases, developing new synthesis methods to improve efficiency and reduce costs, and further investigating its mechanism of action. Additionally, HBM may have potential applications in the development of new materials and technologies, such as sensors and electronic devices.
Conclusion:
In conclusion, HBM is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases, and ongoing research is exploring its potential applications in the development of new drugs and technologies. While there are some limitations to using HBM in lab experiments, its potential benefits make it a promising area of research for the future.
Synthesemethoden
HBM can be synthesized using a variety of methods, including the reaction of 4-methylacetophenone with o-phenylenediamine in the presence of a base, such as sodium hydroxide. The resulting product is then subjected to further reactions to obtain HBM in its final form. The synthesis of HBM is a complex process that requires careful attention to detail and expertise in organic chemistry.
Eigenschaften
IUPAC Name |
(1-hydroxy-4,5,6,7-tetrahydrobenzimidazol-2-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-8-11(9-7-10)14(18)15-16-12-4-2-3-5-13(12)17(15)19/h6-9,19H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIGDHJBEBANNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=NC3=C(N2O)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

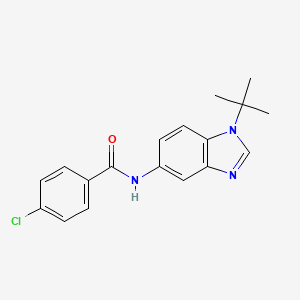
![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)
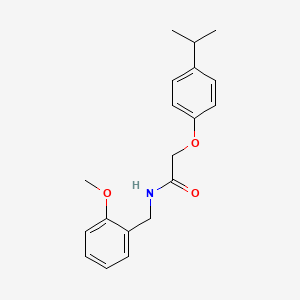

![4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)
![[4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5802495.png)

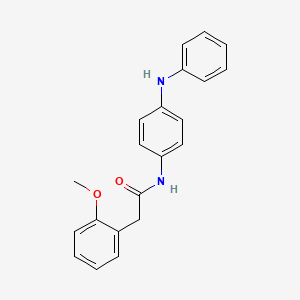

![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)
![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5802540.png)
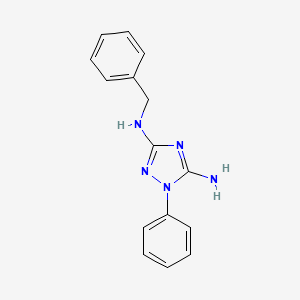
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole](/img/structure/B5802559.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)